molecular formula C26H29NO3 B083292 Naphthol AS nonanoate CAS No. 10523-82-7

Naphthol AS nonanoate

Cat. No.: B083292
CAS No.: 10523-82-7
M. Wt: 403.5 g/mol
InChI Key: ZOXYTGBZWQIMLL-UHFFFAOYSA-N
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Description

Naphthol AS nonanoate is an ester derivative of β-naphthol (a polycyclic aromatic alcohol) and nonanoic acid (a nine-carbon fatty acid). It is synthesized via catalytic acylation reactions, where β-naphthol reacts with nonanoyl chloride or similar acyl donors in the presence of palladium-based catalysts and amines (e.g., Table 2 in ). This compound is notable for its role in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions, where it serves as an intermediate in the formation of aryl esters. Its stability and reactivity are influenced by the electron-rich aromatic ring of β-naphthol and the hydrophobic nonanoate chain.

Preparation Methods

The synthesis of Naphthol AS nonanoate involves the esterification of Naphthol AS with nonanoic acid. The reaction typically requires a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction conditions include heating the mixture under reflux to ensure complete conversion of the reactants to the desired ester product.

Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Naphthol AS nonanoate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group in the naphthol moiety can be oxidized to form quinones. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: The carbonyl group in the ester can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The aromatic ring in the naphthol moiety can undergo electrophilic substitution reactions. Common reagents include halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid).

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield naphthoquinones, while reduction of the ester group can produce the corresponding alcohol.

Scientific Research Applications

Chemical Properties and Structure

Naphthol AS nonanoate is characterized by the molecular formula C26H29NO3C_{26}H_{29}NO_{3} and a molar mass of 403.51 g/mol. The compound consists of a naphthol backbone with a nonanoate ester group, which influences its reactivity and solubility properties.

Scientific Research Applications

1. Chemistry:

  • Coupling Agent in Dye Synthesis: this compound is primarily used as a coupling agent in the synthesis of azo dyes, which are crucial in the textile and pigment industries. The compound facilitates the formation of stable dye structures through its reactive hydroxyl and ester groups.

2. Biology:

  • Antimicrobial and Anticancer Research: Various studies have investigated the biological activities of naphthol derivatives, including this compound. Research suggests potential antimicrobial and anticancer properties, making it a candidate for further pharmaceutical exploration .

3. Medicine:

  • Therapeutic Potential: Ongoing research aims to explore the therapeutic applications of this compound in treating diseases. Its ability to interact with biological targets may lead to the development of novel therapeutic agents .

4. Industry:

  • Production of Dyes and Pigments: Beyond its role in azo dye synthesis, this compound is utilized in producing various colorants with specific properties, contributing to advancements in the dye and pigment industries.

Case Studies and Research Findings

Case Study 1: Enzyme Activity
A study published in Biochimica et Biophysica Acta examined the activity of rat pancreatic juice enzymes towards this compound. This research highlighted how biological systems interact with this compound, providing insights into its metabolic pathways and potential health implications .

Case Study 2: Antimicrobial Properties
Research has indicated that derivatives of this compound exhibit antimicrobial activity against various pathogens. These findings suggest that modifications to the naphthol structure can enhance its efficacy as an antimicrobial agent, warranting further investigation into its application in medicine.

Mechanism of Action

The mechanism of action of Naphthol AS nonanoate involves its interaction with molecular targets in biological systems. The hydroxyl and ester groups in the compound can participate in hydrogen bonding and hydrophobic interactions with proteins and enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Nonanoate Esters

Nonanoate esters are widely distributed in natural and synthetic systems, with structural variations in their alcohol moieties dictating their physicochemical properties and applications. Below is a detailed comparison:

Ethyl Nonanoate (CAS 123-29-5)

  • Structure: Ethyl ester of nonanoic acid.
  • Applications :
    • A key volatile compound in wines (e.g., Brazilian wines) and honey (e.g., thyme, pine, and fir honey).
    • Used as a flavoring agent due to its fruity aroma.
  • Stability : Stable in hydrocolloid systems but shows pH-dependent release in cellulose-containing matrices.
  • Synthesis : Naturally occurs via fatty acid degradation or enzymatically in microbial systems.

Methyl Nonanoate

  • Structure: Methyl ester of nonanoic acid.
  • Applications: Dominant volatile in citrus honey and fir honey. Substrate in biocatalytic ω-oxidation reactions, yielding di-esters more efficiently than ethyl nonanoate.
  • Stability: Less resistant to isomerization under acidic conditions compared to ethyl nonanoate.

Vanillyl Nonanoate

  • Structure: Ester of vanillyl alcohol (a phenolic compound) and nonanoic acid.
  • Applications: Model compound for capsinoids (natural analogs found in chili peppers). Synthesized enzymatically using lipases (e.g., Novozym 435) with >80% yield.
  • Stability: Labile in polar solvents (e.g., methanol, water) due to hydrolysis of the phenolic ester bond.

(E)- and (Z)-3-Hexenyl Nonanoate

  • Structure: Esters of nonanoic acid with cis/trans isomers of 3-hexenol.
  • Applications: Antimicrobial agents with broad-spectrum activity (e.g., MIC of 0.45 mg/mL against Pseudomonas aeruginosa). Found in essential oils and plant defenses.
  • Synthesis : Requires careful control of reaction conditions to prevent alkene isomerization.

Naphthol AS Nonanoate

  • Structure: β-Naphthol esterified with nonanoic acid.
  • Applications :
    • Intermediate in palladium-catalyzed aryl esterification reactions (e.g., low conversion yields without amine co-catalysts).
  • Stability : Enhanced by the aromatic naphthol group, making it less prone to hydrolysis compared to aliphatic esters.

Comparative Data Table

Compound Alcohol Moiety Key Applications Stability Notes Synthesis Method Reference
This compound β-Naphthol Catalytic cross-coupling reactions High thermal/chemical stability Palladium catalysis + amines
Ethyl Nonanoate Ethanol Flavoring agent, wine/honey volatile pH-dependent release in matrices Enzymatic/Fatty acid degradation
Methyl Nonanoate Methanol Honey volatile, biocatalysis substrate Prone to acid-induced isomerization Biocatalytic ω-oxidation
Vanillyl Nonanoate Vanillyl alcohol Capsinoid analog, pharmaceutical studies Unstable in polar solvents Lipase-catalyzed esterification
3-Hexenyl Nonanoate 3-Hexenol (E/Z) Antimicrobial agent, essential oils Sensitive to alkene isomerization Acid chloride + alcohol

Research Findings and Key Insights

  • Catalytic Efficiency: this compound exhibits lower conversion yields in the absence of amine co-catalysts (e.g., 5% conversion vs. >50% with amines).
  • Antimicrobial Activity: (E)-3-Hexenyl nonanoate outperforms other esters, with a mean MIC of 1.24 mg/mL against eight pathogens.
  • Volatile Release: Ethyl nonanoate release is significantly affected by cellulose interactions and pH, unlike shorter-chain esters.
  • Biocatalytic Preferences: Methyl nonanoate produces 8.5× more di-esters than ethyl nonanoate in ω-oxidation reactions.

Biological Activity

Naphthol AS nonanoate, a synthetic compound derived from naphthol, is primarily recognized for its biological activity as a substrate for various enzymes, particularly esterases. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound (CAS Number: 10523-82-7) is an ester formed from the reaction of naphthol and nonanoic acid. Its structure can be represented as follows:

  • Chemical Formula : C₁₃H₁₈O₃
  • Molecular Weight : 222.28 g/mol

The compound is known for its lipophilic nature, which allows it to interact effectively with biological membranes and enzymes.

Enzymatic Hydrolysis

This compound is hydrolyzed by plasma esterases to yield naphthol AS, which exhibits significant biological activity. This hydrolysis is crucial as it activates the parent compound for further biological interactions . The enzymatic activity can be summarized in the following table:

Enzyme Substrate Product Activity
Plasma EsterasesThis compoundNaphthol ASHydrolytic cleavage
Lipase (Cheddar Cheese)This compoundNaphthol ASLipolysis observed

The mechanism of action involves the hydrolysis of the ester bond in this compound, leading to the release of naphthol, which can then participate in various biochemical pathways. This process has been studied extensively in different biological contexts, including its role in lipid metabolism and potential applications in food science.

Case Studies and Research Findings

  • Esterase Activity in Blood Samples :
    A study demonstrated that this compound was detected in erythrocytes, indicating its bioavailability and interaction with blood components. The hydrolysis products were analyzed to assess their physiological relevance .
  • Lipase Activity :
    Research on cheese lipase revealed that this compound served as a substrate for lipolytic activity. The enzyme effectively hydrolyzed the compound, showcasing its potential use in dairy product formulations .
  • Catalytic Applications :
    In catalytic studies, naphthol derivatives were used to enhance reaction efficiencies in organic synthesis. The presence of this compound improved selectivity and conversion rates in aminocarbonylation reactions, highlighting its utility beyond biological systems .

Comparative Analysis of Biological Activity

The following table summarizes key findings related to the biological activity of this compound compared to other similar compounds:

Compound Enzyme Interaction Biological Effect
This compoundHydrolyzed by esterasesLipid metabolism modulation
2-NaphtholModerate interactionAntioxidant properties
Nonanoic AcidLimited interactionFatty acid metabolism

Q & A

Basic Research Questions

Q. What are the standard analytical methods for characterizing Naphthol AS nonanoate in synthetic mixtures?

To identify and quantify this compound, employ reverse-phase HPLC with a C18 column and UV detection (254 nm), using a gradient elution of acetonitrile and water (0.1% formic acid) for separation. Validate purity via ¹H NMR (δ 7.2–8.1 ppm for aromatic protons, δ 1.2–2.5 ppm for nonanoate alkyl chain) and FT-IR (C=O ester stretch at ~1740 cm⁻¹). Cross-reference with certified standards (e.g., 1-Naphthol standard, CAS 90-15-3) to confirm structural integrity .

Q. How can researchers quantify this compound’s stability in biological matrices?

Use LC-MS/MS with deuterated internal standards (e.g., naphthol-d10) to account for matrix effects. Prepare calibration curves in relevant biological fluids (e.g., plasma, cell lysate) and assess degradation kinetics under varying pH (4–9) and temperature (4–37°C). Stability is indicated by <10% degradation over 24 hours at 25°C .

Advanced Research Questions

Q. How to design experiments to investigate this compound’s anticancer activity via protein interaction inhibition?

  • In vitro assays : Use CREB-CBP complex inhibition models (e.g., luciferase reporter assays in HEK293T cells) to measure IC₅₀ values. Compare to known inhibitors like KG-501 (Naphthol AS-E phosphate) .
  • Computational modeling : Perform molecular docking (AutoDock Vina) to predict binding affinities to the KIX domain. Validate with mutagenesis studies targeting key residues (e.g., Tyr658, Leu662) .
  • Dose-response curves : Test concentrations from 1 nM to 100 µM, with controls for cytotoxicity (MTT assay) .

Q. What strategies resolve contradictions in metabolic incorporation data for this compound?

Contradictions in precursor uptake (e.g., acetate vs. nonanoate in heptacosane biosynthesis) require isotopic labeling (¹⁴C or ³H tracers) and kinetic analysis. For example, nonanoate exhibits peak incorporation at 12 hours, while acetate shows delayed uptake. Normalize data to substrate-specific uptake rates and use compartmental modeling to account for metabolic channeling .

Q. What experimental considerations optimize enzymatic synthesis of this compound?

  • Lipase selection : Immobilized Candida antarctica lipase B (CAL-B) achieves >80% yield in non-polar solvents (e.g., hexane). Avoid polar solvents (e.g., methanol), which denature enzymes .
  • Reaction conditions : Optimize at 45°C with a 1:3 molar ratio of naphthol to nonanoic acid. Monitor conversion via TLC (hexane:ethyl acetate, 8:2).
  • Scale-up challenges : Use continuous-flow reactors to mitigate mass transfer limitations in biphasic systems .

Q. How to evaluate the environmental impact of this compound in laboratory waste streams?

Conduct OECD 301F biodegradation tests under aerobic conditions. Measure chemical oxygen demand (COD) and compare to reference compounds (e.g., sodium benzoate). For photodegradation, expose to UV light (254 nm) and analyze breakdown products via GC-MS. Report ecotoxicity using Daphnia magna 48-hour LC₅₀ assays .

Q. Key Research Challenges

  • Toxicity : Address neurotoxicity risks via in vivo models (e.g., zebrafish embryos) .
  • Analytical interference : Co-eluting metabolites in HPLC require advanced fragmentation (MS/MS) for differentiation .
  • Regulatory gaps : Advocate for standardized testing protocols for novel naphthol derivatives in OECD guidelines .

Properties

IUPAC Name

[3-(phenylcarbamoyl)naphthalen-2-yl] nonanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H29NO3/c1-2-3-4-5-6-10-17-25(28)30-24-19-21-14-12-11-13-20(21)18-23(24)26(29)27-22-15-8-7-9-16-22/h7-9,11-16,18-19H,2-6,10,17H2,1H3,(H,27,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOXYTGBZWQIMLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC(=O)OC1=CC2=CC=CC=C2C=C1C(=O)NC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H29NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10407900
Record name Naphthol AS nonanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10407900
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

403.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10523-82-7
Record name Naphthol AS nonanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10407900
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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